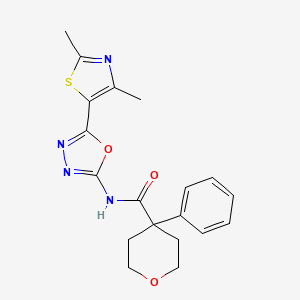

![molecular formula C8H16N2O B2397936 exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 1187389-91-8](/img/structure/B2397936.png)

exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

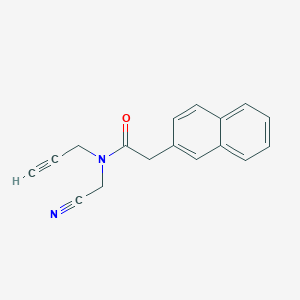

“exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane” is a chemical compound with a complex structure. It contains a total of 27 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It is used as a reagent in the preparation of certain derivatives .

Synthesis Analysis

The synthesis of such compounds often involves complex procedures. For example, the 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of our compound, is the central core of the family of tropane alkaloids. The preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Molecular Structure Analysis

The molecular structure of “exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane” is quite complex. It contains total 28 bonds, including 12 non-H bonds, 2 six-membered rings, 1 eight-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .科学的研究の応用

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving treatment schemes for water polluted with toxic amino-compounds and azo dyes from textile, agricultural, and chemical industries. AOPs, including ozone and Fenton processes, show high reactivity towards these compounds, significantly depending on factors like pH, initial concentration, and treatment time. The degradation mechanisms involve specific attacks on nitrogen atoms, leading to the formation of less harmful products. Such technologies are pivotal in addressing the global concern over the presence of hazardous nitrogen-containing compounds in water (Bhat & Gogate, 2021).

Controllable Oxidation of Cyclohexene

Controllable and selective oxidation of cyclohexene, a reaction leading to various industrially significant intermediates, demonstrates the synthetic value of precise catalytic processes. These products, which include 7-oxabicyclo[4.1.0]heptane and trans/cis-cyclohexane-1,2-diol, play critical roles in the chemical industry. The review emphasizes the importance of selecting suitable oxidants for achieving targeted outcomes, contributing significantly to both academic research and industrial applications (Cao et al., 2018).

Synthesis and Biological Activities of 3-azabicyclo[3.3.1]nonanone Derivatives

Research on the synthesis of 2,4-diaryl-3azabicyclo[3.3.1]nonanone derivatives highlights their potential in producing compounds with significant antibacterial and antifungal activities. These heterocyclic compounds, derived from the Mannich reaction, exhibit varied biological activities, which underscores the importance of structural modifications in enhancing pharmacological properties. The existence of these compounds in different conformations and the impact of substituent groups on their biological efficacy illustrate the potential of these structures in drug development (Mazimba & Mosarwa, 2015).

Glutamate Receptors and Neurological Functions

The modulation of glutamate receptors, essential in neurotransmission and synaptic plasticity, highlights the intricate mechanisms governing neural excitation and signaling pathways. Research into these receptors provides insights into their roles in cognitive functions and neurotoxicity, offering avenues for therapeutic interventions in psychiatric and neurological disorders. This area of study underscores the significance of neurotransmitter systems in the central nervous system's functioning and the potential for targeting these pathways in treating various brain diseases (Wroblewski & Danysz, 1989).

特性

IUPAC Name |

(1S,5R)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-10-7-2-6(9)3-8(10)5-11-4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILASSWFNKAKIM-IEESLHIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1COC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1COC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

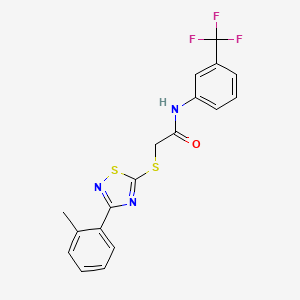

![N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2397853.png)

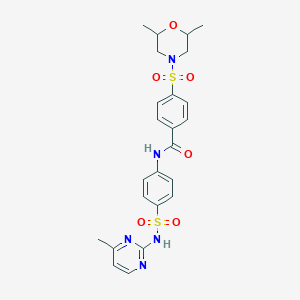

![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)

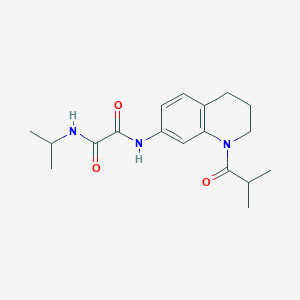

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)

![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)

![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2397873.png)

![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2397875.png)